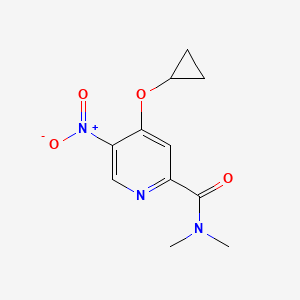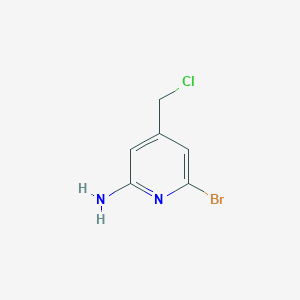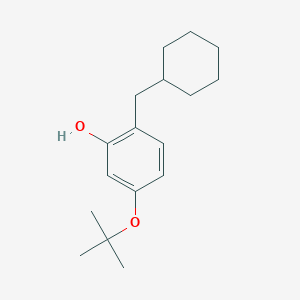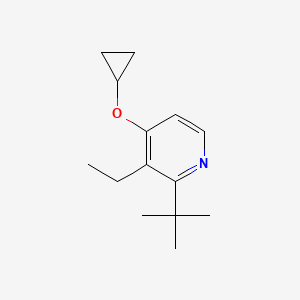
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine is an organic compound that features a pyridine ring substituted with tert-butyl, cyclopropoxy, and ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process typically involves the following steps:
Formation of the pyridine core: Starting with a suitable pyridine precursor, the tert-butyl group is introduced via alkylation reactions.
Introduction of the cyclopropoxy group: This can be achieved through nucleophilic substitution reactions using cyclopropyl halides.
Addition of the ethyl group: The ethyl group can be introduced through various alkylation methods, such as using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Cyclopropyl halides, ethyl halides, bases like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions due to its unique structural features.
Industry: Used in the development of new materials with desired chemical and physical properties.
Mécanisme D'action
The mechanism by which 2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Tert-butyl-4-methoxy-3-ethylpyridine
- 2-Tert-butyl-4-hydroxy-3-ethylpyridine
- 2-Tert-butyl-4-chloro-3-ethylpyridine
Uniqueness
2-Tert-butyl-4-cyclopropoxy-3-ethylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-tert-butyl-4-cyclopropyloxy-3-ethylpyridine |
InChI |
InChI=1S/C14H21NO/c1-5-11-12(16-10-6-7-10)8-9-15-13(11)14(2,3)4/h8-10H,5-7H2,1-4H3 |
Clé InChI |
ADHSSMOVFKGAEH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CN=C1C(C)(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


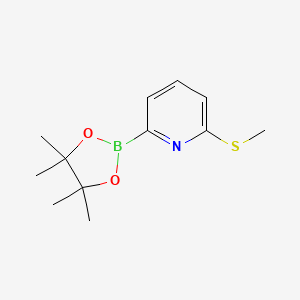
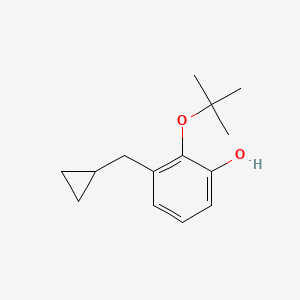

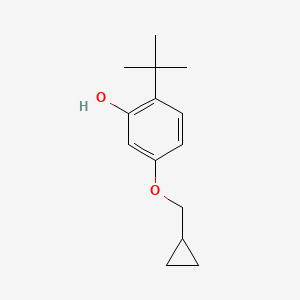
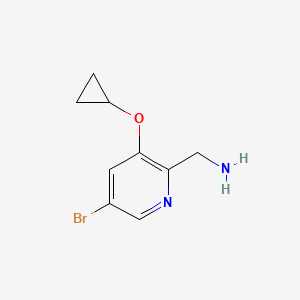


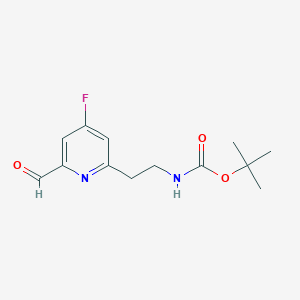
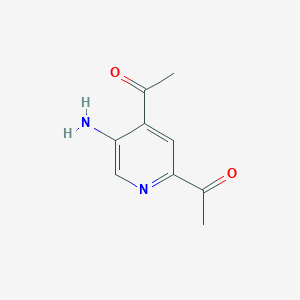
![Tert-butyl 2-[2-formyl-6-(trifluoromethyl)pyridin-4-YL]ethylcarbamate](/img/structure/B14839855.png)
